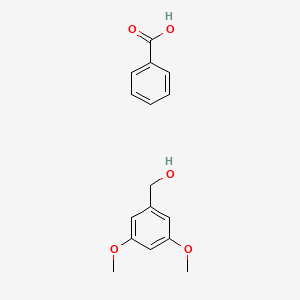
Hypostrepsilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypostrepsilic acid is a dibenzofuran derivative produced by the mycobiont of certain lichens, such as Usnea orientalis This compound is part of a unique class of secondary metabolites known for their bioactive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hypostrepsilic acid is typically synthesized in large quantities by culturing the mycobiont of lichens like Usnea orientalis on a malt-yeast extract medium containing sugar alcohols . The production of this compound is influenced by the osmotic pressure and nutritional conditions of the medium .
Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions to maximize yield. This includes maintaining specific temperature, pH, and nutrient levels to ensure the mycobiont produces the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Hypostrepsilic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Applications De Recherche Scientifique
Hypostrepsilic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dibenzofuran derivatives and their reactivity.
Biology: Investigated for its role in lichen symbiosis and secondary metabolite production.
Medicine: Explored for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of hypostrepsilic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, disrupting microbial cell walls, and interfering with viral replication . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress and inflammatory response pathways.
Comparaison Avec Des Composés Similaires
Hypostrepsilic acid is similar to other dibenzofuran derivatives, such as isostrepsilic acid . it is unique in its specific bioactive properties and the conditions required for its production. Other similar compounds include:
Propriétés
Numéro CAS |
154160-67-5 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
3,7-dihydroxy-1,9-dimethyldibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C15H12O5/c1-6-3-8(16)4-10-12(6)14-7(2)13(15(18)19)9(17)5-11(14)20-10/h3-5,16-17H,1-2H3,(H,18,19) |
Clé InChI |
WFSXMDNXTLRBAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(O2)C=C(C(=C3C)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


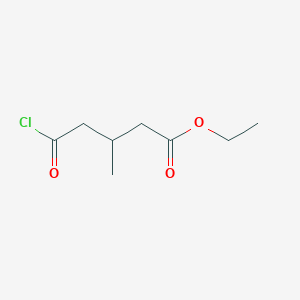

![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
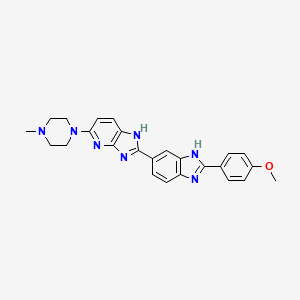
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)

![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
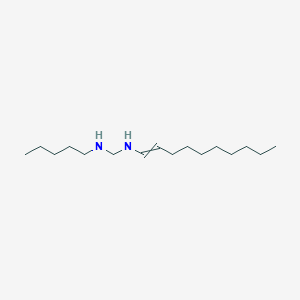
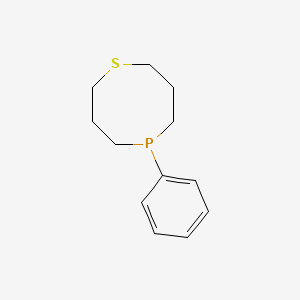
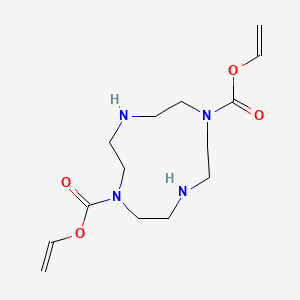
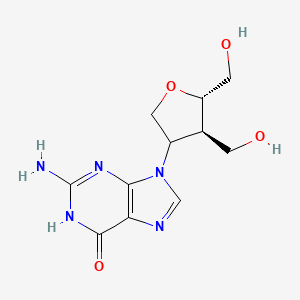

![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)
